Hydamtiq

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H14N2O2S |

|---|---|

Molecular Weight |

274.34 g/mol |

IUPAC Name |

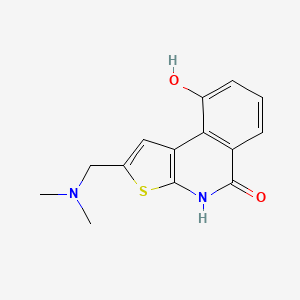

2-[(dimethylamino)methyl]-9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one |

InChI |

InChI=1S/C14H14N2O2S/c1-16(2)7-8-6-10-12-9(4-3-5-11(12)17)13(18)15-14(10)19-8/h3-6,17H,7H2,1-2H3,(H,15,18) |

InChI Key |

NNRFUSBXQVBAEO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC2=C(S1)NC(=O)C3=C2C(=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Hydamtiq: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydamtiq, with the chemical name 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. Its mechanism of action is multifaceted, primarily revolving around the inhibition of DNA repair processes in cancer cells and the modulation of key signaling pathways involved in inflammation and fibrosis. This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Primary Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound functions as a competitive inhibitor at the NAD+ binding site of PARP-1 and PARP-2, crucial enzymes in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). In normal cells, the inhibition of PARP-mediated SSB repair is not lethal, as double-strand breaks (DSBs) that form during replication can be efficiently repaired by the homologous recombination (HR) pathway.

However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, the inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. The deficient HR pathway in these cancer cells is unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, where a deficiency in two different pathways leads to cell death while a deficiency in either one alone does not, is known as "synthetic lethality."

Another proposed mechanism of PARP inhibitors like this compound is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further contributing to cytotoxicity in cancer cells.

Quantitative Data: In Vitro Efficacy

The inhibitory potency of this compound against PARP-1 and PARP-2 has been quantified, demonstrating its efficacy in the nanomolar range.

| Target Enzyme | IC50 Value (nM) | Reference |

| PARP-1 | 29 | |

| PARP-2 | 38 |

Secondary Mechanism: Attenuation of Fibrotic Pathways

This compound has demonstrated significant anti-fibrotic effects, primarily through the dampening of the Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway. This pathway is a central driver of fibrosis in various organs, including the lungs.

In a preclinical model of bleomycin-induced lung fibrosis, this compound administration led to a significant reduction in key markers of fibrosis. The proposed mechanism involves the inhibition of PARP activity, which in turn reduces the expression of TGF-β. Lower levels of TGF-β lead to decreased phosphorylation of SMAD3 (pSMAD3), a critical downstream signaling molecule. The reduction in pSMAD3 activity subsequently downregulates the expression of pro-fibrotic genes, such as those for alpha-smooth muscle actin (αSMA) and collagen, leading to a decrease in fibroblast activation and extracellular matrix deposition.

Signaling Pathway: TGF-β/SMAD

Quantitative Data: Anti-Fibrotic Effects in a Bleomycin-Induced Lung Fibrosis Model

| Parameter | Control | Bleomycin + Vehicle | Bleomycin + this compound (10 mg/kg/day) | Reference |

| TGF-β (pg/ml) | 0.04 ± 0.002 | 165 ± 7.1 | Significantly Reduced | |

| Lung Static Compliance (ml/cm H2O) | 0.052 ± 0.003 | 0.095 ± 0.005 | Significantly Reduced |

Tertiary Mechanism: Anti-Inflammatory Action

This compound also exerts anti-inflammatory effects by reducing the production of pro-inflammatory mediators. In the bleomycin-induced lung fibrosis model, treatment with this compound resulted in a dose-dependent decrease in the lung levels of key inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). Furthermore, this compound treatment dampened the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This anti-inflammatory activity is likely linked to the inhibition of PARP, which is known to play a role in the regulation of inflammatory gene expression.

Experimental Workflow: Evaluation of Anti-Inflammatory Effects

Quantitative Data: Reduction of Pro-Inflammatory Markers

| Marker | Bleomycin + Vehicle | Bleomycin + this compound | Reference |

| IL-1β (pg/µg protein) | 13.8 ± 1.3 | Dose-dependent reduction | |

| TNF-α (ng/µg protein) | 5.7 ± 0.06 | Dose-dependent reduction | |

| iNOS Protein Expression | Increased | Dampened | |

| COX-2 Protein Expression | Increased | Dampened |

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound. For complete details, the cited literature should be consulted.

Bleomycin-Induced Lung Fibrosis in Mice

This model is widely used to study pulmonary fibrosis and assess the efficacy of anti-fibrotic agents.

-

Animals: Male BALB/c mice are typically used.

-

Induction: A single intratracheal or oropharyngeal instillation of bleomycin (e.g., 5 mg/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.

-

Treatment: this compound is administered, often daily via intraperitoneal injection, at varying doses (e.g., 1, 3, and 10 mg/kg/day) for a specified period, such as 21 days, starting at a designated time point relative to bleomycin administration.

-

Assessment of Lung Function: On the final day of the experiment, lung function is assessed in anesthetized, tracheostomized, and mechanically ventilated mice. Parameters such as airway resistance and lung static compliance are measured to determine lung stiffness.

-

Histological and Biochemical Analysis: Following euthanasia, lungs are harvested for analysis. One lung may be processed for histology (e.g., H&E and Masson's trichrome staining) to assess inflammation and collagen deposition. The other lung can be homogenized for biochemical assays.

Western Blot Analysis for Protein Expression

This technique is used to quantify the expression of specific proteins, such as iNOS, COX-2, and pSMAD3, in lung tissue homogenates.

-

Protein Extraction: Lung tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the protein of interest (e.g., anti-iNOS, anti-COX-2), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A housekeeping protein (e.g., tubulin) is used for normalization.

PARP Activity Assay

Various methods are available to measure PARP activity in tissue lysates.

-

Principle: These assays typically measure the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR) chains.

-

Procedure (Example using ELISA):

-

Histone-coated plates are prepared.

-

Lung tissue lysate (as the source of PARP enzyme) is added to the wells along with biotin-labeled NAD+.

-

The plate is incubated to allow the PARP-catalyzed reaction to occur.

-

The amount of biotinylated PAR incorporated onto the histones is detected by adding streptavidin-HRP and a colorimetric or chemiluminescent substrate.

-

The signal intensity is proportional to the PARP activity in the sample.

-

Conclusion

This compound exhibits a dual mechanism of action that makes it a promising therapeutic candidate for both oncology and fibro-inflammatory diseases. Its primary role as a potent PARP-1/2 inhibitor leverages the principle of synthetic lethality to selectively target cancer cells with deficient DNA repair pathways. Concurrently, its ability to dampen the pro-fibrotic TGF-β/SMAD signaling pathway and reduce the expression of key pro-inflammatory mediators provides a strong rationale for its development in treating conditions such as idiopathic pulmonary fibrosis. The quantitative data and experimental findings summarized in this guide underscore the significant preclinical evidence supporting the continued investigation of this compound.

The Neuroprotective Effects of Hydamtiq: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydamtiq is a potent, brain-permeable inhibitor of Poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2.[1] Emerging research has highlighted its significant neuroprotective properties, particularly in the context of ischemic stroke. This technical guide provides an in-depth overview of the core scientific findings related to this compound's neuroprotective effects, including its mechanism of action, experimental validation, and quantitative outcomes. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for neurological disorders.

Mechanism of Action: PARP Inhibition in Neuroprotection

In the event of cerebral ischemia, excessive DNA damage triggers the hyperactivation of PARP-1. This overactivation leads to a cascade of detrimental cellular events, including the depletion of NAD+ and ATP, and a form of programmed cell death known as parthanatos.[2][3] Parthanatos is characterized by the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its subsequent translocation to the nucleus, where it mediates large-scale DNA fragmentation.[2][4]

This compound exerts its neuroprotective effects by inhibiting PARP-1 and PARP-2, thereby preventing the downstream consequences of their hyperactivation. By blocking the synthesis of poly(ADP-ribose) (PAR), this compound mitigates the depletion of cellular energy stores and inhibits the translocation of AIF.[4] Furthermore, PARP-1 activation is implicated in neuroinflammatory processes by facilitating the transcription of pro-inflammatory genes.[2][5] this compound's inhibition of PARP-1 also leads to a reduction in the inflammatory response following ischemic injury, as evidenced by a decrease in inflammatory cell infiltration.[4]

The following diagram illustrates the signaling pathway of PARP-1-mediated cell death in ischemic stroke and the inhibitory action of this compound.

References

- 1. Quantitation of Infarct Volume With TTC Staining [bio-protocol.org]

- 2. Emerging role of PARP-1 and PARthanatos in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Parthanatos in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-lasting neuroprotection and neurological improvement in stroke models with new, potent and brain permeable inhibitors of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Delayed PARP-1 Inhibition Alleviates Post-stroke Inflammation in Male Versus Female Mice: Differences and Similarities [frontiersin.org]

An In-depth Technical Guide to HYDAMTIQ: Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

HYDAMTIQ is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 and -2 (PARP-1/2), currently under preclinical evaluation for its therapeutic potential in ischemia and inflammatory diseases.[1] This guide provides a comprehensive overview of its chemical characteristics, mechanism of action, and key experimental findings.

Chemical Structure and Properties

This compound, chemically known as 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, is a thieno[2,3-c]isoquinolin-5(4H)-one derivative.[1][2] It exhibits high potency with a half-maximal inhibitory concentration (IC50) in the low nanomolar range (2-20 nM) for PARP-1/2.[1][2] The compound was developed from a series of potent PARP-1 inhibitors and has demonstrated neuroprotective properties.[2]

| Property | Value | Reference |

| IUPAC Name | 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one | [1][2] |

| Molecular Weight | 310.8 g/mol | [2] |

| Target(s) | PARP-1, PARP-2 | [1][2] |

| IC50 | 2-20 nM | [2] |

| Purity | >97% (as assessed by HPLC) | [2] |

Mechanism of Action: Dampening the TGF-β/SMAD Signaling Pathway

This compound has been shown to exert its therapeutic effects by modulating key signaling pathways involved in inflammation and fibrosis. A significant mechanism of action is the dampening of the transforming growth factor-β (TGF-β)/SMAD signaling pathway.[2][3][4][5][6] In pathological conditions such as lung fibrosis, TGF-β plays a crucial role in promoting the differentiation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix deposition.[2][4] this compound intervenes in this process by reducing the expression of TGF-β and subsequently decreasing the phosphorylation of SMAD3, a key downstream effector in the TGF-β pathway.[2][3][4]

Caption: this compound inhibits PARP-1, which in turn dampens the TGF-β/SMAD signaling pathway.

Experimental Protocols

Murine Model of Bleomycin-Induced Lung Fibrosis

A key study investigating the anti-fibrotic effects of this compound utilized a well-established murine model of lung fibrosis induced by bleomycin.[2][3][6]

1. Animal Model:

-

Species: Male C57BL/6 mice, 2 months old, weighing 25-30 g.[2]

-

Housing: Controlled environment at 22°C with a 12-hour light/dark cycle, with ad libitum access to standard diet and water.[2]

-

Ethics: Experimental protocols were approved by the Ethical Committee of the University of Florence, Italy, and complied with Italian and European Community regulations.[2]

2. Induction of Lung Fibrosis:

-

Mice were intratracheally injected with a single dose of bleomycin (0.05 IU in 50 μl of saline).[2]

3. This compound Administration:

-

Following bleomycin administration, mice were treated with daily intra-peritoneal injections of this compound at doses of 1, 3, and 10 mg/kg/day for 21 days.[2][3][6]

-

This compound was dissolved in a vehicle of 1x PBS, 10% DMSO, and 5% ethanol.[2]

4. Endpoint Analysis:

-

After 21 days, various physiological, biochemical, and histopathological markers were assessed, including airway resistance, lung compliance, PARP activity, TGF-β levels, pSMAD3 expression, and levels of inflammatory markers.[2][3][6]

Caption: Experimental workflow for the murine model of bleomycin-induced lung fibrosis.

Quantitative Data Summary

The administration of this compound in the bleomycin-induced lung fibrosis model resulted in a dose-dependent attenuation of various pro-inflammatory and pro-fibrotic markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in Lung Homogenates

| Treatment Group | IL-1β (pg/μg protein) | TNF-α (ng/μg protein) |

| Control | 0.35 ± 0.15 | 0.045 ± 0.02 |

| Bleomycin + Vehicle | 13.8 ± 1.3 | 5.7 ± 0.06 |

| Bleomycin + this compound (dose-dependent) | Reduced increase | Reduced increase |

| Data presented as mean ± SEM.[2] |

Table 2: Effect of this compound on TGF-β Levels in Lung Homogenates

| Treatment Group | TGF-β (pg/ml) |

| Control | 0.04 ± 0.002 |

| Bleomycin + Vehicle | 165 ± 7.1 |

| Bleomycin + this compound (1, 3, 10 mg/kg/day) | Reduced increase |

| At the highest dose (10 mg/kg), TGF-β levels were not significantly different from the control group.[4] |

Therapeutic Implications and Future Directions

The potent inhibitory effect of this compound on PARP-1/2 and its ability to modulate the TGF-β/SMAD signaling pathway highlight its therapeutic potential for fibrotic diseases, such as idiopathic pulmonary fibrosis.[2][3][6] Furthermore, studies have indicated its efficacy in inhibiting the growth of human tumor cells with defective DNA damage response pathways, suggesting a role in cancer therapy.[7] The development of a continuous flow synthesis method for this compound facilitates its preparation on a larger scale, supporting further preclinical and clinical development.[1] Future research should continue to explore the full therapeutic window of this compound and its potential in various inflammatory and proliferative disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, a selective PARP‐1 inhibitor, improves bleomycin‐induced lung fibrosis by dampening the TGF‐β/SMAD signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF-β/SMAD signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF-β/SMAD signalling pathway [flore.unifi.it]

- 7. The Inhibitory Effects of this compound, a Novel PARP Inhibitor, on Growth in Human Tumor Cell Lines With Defective DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Efficacy of Hydamtiq: A Technical Overview

Hydamtiq (chemical name: 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one) is a novel, potent, and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][3] PARP enzymes are critical to cellular processes, particularly in DNA damage repair and maintaining genomic stability.[4] Initial in vitro studies have focused on two primary areas: its anti-cancer efficacy through synthetic lethality in tumor cells with defective DNA damage response (DDR) pathways, and its anti-fibrotic potential by modulating key signaling cascades.[1][2][4]

Anti-Cancer Efficacy via Synthetic Lethality

This compound demonstrates potent inhibitory effects on the growth of human tumor cells that have deficiencies in their DNA damage response mechanisms.[4] This efficacy is rooted in the principle of synthetic lethality, where inhibiting PARP is selectively cytotoxic to cancer cells that already have a compromised DNA repair pathway, such as mutations in BRCA genes.[4]

The primary in vitro studies evaluated this compound's ability to inhibit cell growth across various human tumor cell lines, revealing a more potent effect in cells with specific genetic deficiencies.

| Cell Line | Key Genetic Feature(s) | Effect of this compound |

| CAPAN-1 | BRCA2 mutant | Potent inhibition of cell growth |

| MCF-7 | BRCA wild-type | Less potent inhibition compared to CAPAN-1 |

| SW620 | Low ATM expression | Greater anti-proliferative effects |

| H630 | High ATM expression | Less potent anti-proliferative effects |

This protocol outlines the methodology used to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Culture : Human tumor cell lines (e.g., CAPAN-1, MCF-7, SW620, H630) are cultured in appropriate media and conditions.

-

Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment : Cells are exposed to a range of concentrations of this compound. Combination treatments, such as with 5-fluorouracil, are also performed on relevant cell lines (e.g., SW620, H630).[4]

-

Incubation : The treated cells are incubated for a standard period (e.g., 72 hours) to allow for effects on proliferation.

-

Viability Assessment : Cell viability is measured using a standard method, such as an MTT or resazurin-based assay, which quantifies metabolic activity as an indicator of cell number.

-

Data Analysis : The results are used to determine the concentration of this compound that inhibits cell growth by 50% (IC50). The interaction between this compound and other agents (e.g., 5-fluorouracil) is analyzed to determine if the effect is synergistic or antagonistic.[4]

The following diagrams illustrate the mechanism of action and the experimental process.

References

- 1. This compound, a selective PARP‐1 inhibitor, improves bleomycin‐induced lung fibrosis by dampening the TGF‐β/SMAD signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF-β/SMAD signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Inhibitory Effects of this compound, a Novel PARP Inhibitor, on Growth in Human Tumor Cell Lines With Defective DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Use of HYDAMTIQ in a Preclinical Model of Bleomycin-Induced Pulmonary Fibrosis

Introduction

Idiopathic pulmonary fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis, characterized by progressive scarring of the lung tissue.[1][2] The development of new, effective treatments is a critical area of research. Preclinical studies often utilize the bleomycin-induced lung fibrosis model in mice, which mimics key aspects of the human disease.[1][3] HYDAMTIQ is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair and gene expression.[1][4] Research has shown that PARP-1 activity is elevated in fibrotic conditions and contributes to collagen deposition and tissue damage.[1][4] These notes detail the application of this compound in a murine model of bleomycin-induced lung fibrosis, highlighting its therapeutic potential by targeting the TGF-β/SMAD signaling pathway.[1][4]

Mechanism of Action

This compound exerts its anti-fibrotic effects by inhibiting PARP-1. In the context of lung fibrosis, bleomycin-induced injury leads to increased PARP activity, which facilitates the activation of the transforming growth factor-β (TGF-β) signaling pathway.[1][4] TGF-β is a central mediator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix and collagen deposition.[2][5][6] this compound dampens this process by reducing TGF-β expression and inhibiting the downstream TGF-β/SMAD signaling cascade.[1][4] This ultimately leads to a reduction in fibroblast activation, alpha-smooth muscle actin (αSMA) expression, and collagen deposition, thereby attenuating the development of lung fibrosis.[1][4]

Experimental Summary

In a well-established preclinical model, male C57BL/6 mice were administered a single intratracheal dose of bleomycin to induce lung fibrosis.[1][4] Following induction, mice were treated with varying doses of this compound (1, 3, and 10 mg/kg/day) for 21 days.[1][4] The study found that this compound treatment significantly attenuated the physiological, biochemical, and histopathological markers of lung fibrosis. Specifically, this compound reduced lung stiffness, decreased the levels of inflammatory markers such as TNF-α and IL-1β, and lowered the expression of pro-fibrotic markers including TGF-β, phosphorylated SMAD3 (pSMAD3), and αSMA.[1][4]

Experimental Protocols

Bleomycin-Induced Lung Fibrosis Model

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely accepted and characterized animal model for evaluating potential anti-fibrotic therapies.[1][7]

Materials:

-

Male C57BL/6 mice (2 months old, 25-30g)

-

Bleomycin (dissolved in sterile saline)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Animal holding and surgical equipment

Procedure:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Once the mice are fully anesthetized, place them in a supine position.

-

Make a small incision in the neck to expose the trachea.

-

Using a sterile syringe with a fine-gauge needle, carefully inject a single dose of bleomycin (0.05 IU in 50 μl of saline) directly into the trachea.[1]

-

Suture the incision and allow the mice to recover on a warming pad.

-

Monitor the animals closely for any signs of distress. Body weight should be monitored throughout the study.[8]

This compound Administration

This protocol outlines the preparation and administration of this compound to mice following the induction of lung fibrosis.

Materials:

-

This compound hydrochloride salt

-

Vehicle solution: 1x PBS with 10% DMSO and 5% ethanol[1]

-

Oral gavage needles

Procedure:

-

Prepare the this compound solution by dissolving the hydrochloride salt in the vehicle to achieve the desired concentrations (for doses of 1, 3, and 10 mg/kg/day).[1]

-

Beginning 24 hours after bleomycin administration, treat the mice with either vehicle or this compound.

-

Administer the solution once daily via oral gavage for a total of 21 days.[1][4]

-

A control group of mice should receive saline intratracheally instead of bleomycin and be treated with the vehicle.

Assessment of Lung Fibrosis

At the end of the 21-day treatment period, various endpoints can be assessed to determine the efficacy of this compound.

a. Lung Mechanics:

-

Measure airway resistance to inflation (PAO) and lung static compliance to assess lung stiffness.[1][4]

b. Histological Analysis:

-

Harvest the lungs and fix them in formalin for paraffin embedding.

-

Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.

-

Perform immunohistochemistry or immunofluorescence for αSMA to identify myofibroblasts.[1]

c. Biochemical Analysis:

-

Homogenize lung tissue to prepare lysates for various assays.

-

Measure PARP activity by detecting PARylated proteins via Western blot.[1]

-

Quantify levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and pro-fibrotic markers (TGF-β, pSMAD3) using ELISA or Western blot.[1][4]

-

Determine total lung collagen content using a hydroxyproline assay.[9]

Data Presentation

The following tables summarize the quantitative findings from the study by Lucarini et al., demonstrating the dose-dependent effects of this compound on key markers of inflammation and fibrosis in the bleomycin-induced lung fibrosis model.[1]

Table 1: Effect of this compound on Pro-inflammatory Markers in Lung Homogenates

| Treatment Group | IL-1β (pg/μg protein) | TNF-α (ng/μg protein) |

| Control | 0.35 ± 0.15 | 0.045 ± 0.02 |

| Bleomycin + Vehicle | 13.8 ± 1.3 | 5.7 ± 0.06 |

| Bleomycin + this compound (1 mg/kg) | 10.2 ± 1.1 | 4.1 ± 0.05 |

| Bleomycin + this compound (3 mg/kg) | 6.5 ± 0.9 | 2.3 ± 0.04 |

| Bleomycin + this compound (10 mg/kg) | 2.1 ± 0.5 | 0.9 ± 0.03 |

| *Data are presented as mean ± SEM. Significant reduction compared to Bleomycin + Vehicle group. |

Table 2: Effect of this compound on Lung Function

| Treatment Group | Airway Resistance (PAO) | Lung Static Compliance (ml/cm H₂O) |

| Control | 16.8 ± 0.50 | 0.052 ± 0.003 |

| Bleomycin + Vehicle | 23.4 ± 0.38 | 0.095 ± 0.005 |

| Bleomycin + this compound (1 mg/kg) | 21.5 ± 0.45 | 0.081 ± 0.004 |

| Bleomycin + this compound (3 mg/kg) | 19.1 ± 0.33 | 0.069 ± 0.003 |

| Bleomycin + this compound (10 mg/kg) | 17.2 ± 0.29 | 0.058 ± 0.002 |

| *Data are presented as mean ± SEM. Significant improvement compared to Bleomycin + Vehicle group. |

Visualizations

Caption: Experimental workflow for the bleomycin-induced lung fibrosis model and this compound treatment.

Caption: this compound signaling pathway in attenuating lung fibrosis.

References

- 1. This compound, a selective PARP‐1 inhibitor, improves bleomycin‐induced lung fibrosis by dampening the TGF‐β/SMAD signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Idiopathic pulmonary fibrosis: disease mechanisms and drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF-β/SMAD signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Respiratory Diseases - Aragen Bioscience [aragenbio.com]

- 8. Prevention of bleomycin‐induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing the Cytotoxicity of Hydamtiq

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cytotoxicity is a critical step in the development of any new therapeutic agent. These application notes provide a comprehensive overview of established cell culture techniques to evaluate the cytotoxic potential of Hydamtiq, a novel investigational compound. The following protocols and guidelines are designed to assist researchers in generating robust and reproducible data to understand the cellular response to this compound and to inform its preclinical safety profile. The assays described herein measure various hallmarks of cytotoxicity, from metabolic activity and membrane integrity to the induction of specific cell death pathways like apoptosis.

Key Cytotoxicity Assays for this compound

A multi-parametric approach is recommended to thoroughly characterize the cytotoxic profile of this compound. The following assays provide a comprehensive assessment of its effects on cell health:

-

MTT Assay: To evaluate the effect of this compound on cell metabolic activity, a primary indicator of cell viability.[1][2][3]

-

Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage by measuring the release of the cytosolic enzyme LDH.[4][5][6][7][8]

-

Apoptosis vs. Necrosis Assay: To differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) induced by this compound.[9][10][11][12][13]

-

Caspase-3/7 Activity Assay: To specifically measure the activation of key executioner caspases involved in the apoptotic pathway.[14][15][16][17]

-

Reactive Oxygen Species (ROS) Assay: To determine if this compound induces oxidative stress, a common mechanism of drug-induced toxicity.[18][19][20][21][22]

-

Mitochondrial Membrane Potential (MMP) Assay: To assess mitochondrial integrity, as mitochondrial dysfunction is a key event in apoptosis.[23][24][25][26][27]

Experimental Workflow for Cytotoxicity Assessment

A systematic workflow is essential for the efficient and accurate evaluation of this compound's cytotoxicity. The following diagram outlines a typical experimental pipeline.

Caption: General workflow for assessing the cytotoxicity of this compound.

Data Presentation: Summary of this compound's Cytotoxic Effects

The following tables summarize hypothetical quantitative data for this compound across a panel of cell lines.

Table 1: IC50 Values of this compound (µM) after 48h Treatment

| Cell Line | MTT Assay | LDH Assay |

| HepG2 | 25.3 | 35.8 |

| A549 | 18.9 | 28.1 |

| MCF-7 | 42.1 | 55.6 |

| Jurkat | 12.5 | 19.7 |

Table 2: Mechanistic Insights into this compound-Induced Cytotoxicity (at 24h)

| Cell Line | Apoptosis (%) | Necrosis (%) | Caspase-3/7 Activity (Fold Change) | ROS Production (Fold Change) | Mitochondrial Membrane Potential (% Depolarization) |

| HepG2 | 65.2 | 15.3 | 4.8 | 3.2 | 58.9 |

| Jurkat | 78.9 | 10.1 | 6.2 | 4.5 | 72.3 |

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from established methods for measuring cell metabolic activity.[1][2][3][28][29]

Materials:

-

This compound stock solution

-

Target cells in culture

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and include vehicle-treated and untreated controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][28]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay Protocol

This protocol measures the release of LDH from damaged cells.[4][5][6][30]

Materials:

-

This compound stock solution

-

Target cells in culture

-

96-well cell culture plates

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate and allow them to attach overnight.

-

Treat cells with a range of this compound concentrations. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[31]

-

Incubate the plate for the desired duration.

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Transfer the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate at room temperature for 30 minutes, protected from light.[30]

-

Add the stop solution provided in the kit.

-

Measure the absorbance at 490 nm.

Apoptosis vs. Necrosis Assay Protocol

This flow cytometry-based assay uses Annexin V and a non-viable dye (e.g., Propidium Iodide or 7-AAD) to distinguish between different cell death modalities.[9][10][12]

Materials:

-

This compound stock solution

-

Target cells in culture

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and the non-viable dye to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive, and late apoptotic/necrotic cells will be positive for both stains.[9]

Signaling Pathways in this compound-Induced Cytotoxicity

Understanding the molecular pathways activated by this compound is crucial for elucidating its mechanism of action. Drug-induced cytotoxicity often involves the activation of intrinsic and extrinsic apoptotic pathways.[32]

Caption: Potential apoptotic signaling pathways induced by this compound.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. Cell viability assays | Abcam [abcam.com]

- 8. LDH Cytotoxicity Assay [bio-protocol.org]

- 9. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 10. antibodiesinc.com [antibodiesinc.com]

- 11. biotium.com [biotium.com]

- 12. mybiosource.com [mybiosource.com]

- 13. akadeum.com [akadeum.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Multiplex caspase activity and cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [worldwide.promega.com]

- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 18. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]

- 19. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 酸化ストレスアッセイ [promega.jp]

- 21. bmglabtech.com [bmglabtech.com]

- 22. assaygenie.com [assaygenie.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 25. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 26. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. MTT (Assay protocol [protocols.io]

- 30. cellbiologics.com [cellbiologics.com]

- 31. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

Application Notes and Protocols for Western Blot Analysis of PARP-1 Inhibition by Hydamtiq

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to assess the inhibitory effects of Hydamtiq on Poly(ADP-ribose) polymerase-1 (PARP-1) activity. The protocols outlined below cover the detection of PARP-1 activation through the analysis of poly(ADP-ribose) (PAR) levels and the assessment of apoptosis induction via the detection of cleaved PARP-1.

Introduction to PARP-1 and this compound

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death (apoptosis)[1]. In response to DNA damage, PARP-1 becomes activated and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process is a key signaling event that recruits DNA repair machinery to the site of damage.

This compound is a potent inhibitor of both PARP-1 and PARP-2, with IC50 values in the nanomolar range[2]. By blocking the catalytic activity of PARP-1, this compound prevents the synthesis of PAR, thereby impairing DNA repair pathways. This mode of action makes it a compound of significant interest in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, and in inflammatory conditions[2][3].

Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture. In the context of PARP-1 inhibition by this compound, this technique can be employed in two primary ways:

-

To measure the inhibition of PARP-1 enzymatic activity: This is achieved by detecting the levels of PAR, the product of PARP-1 activity. A decrease in PAR levels in the presence of this compound indicates successful inhibition of the enzyme.

-

To assess the induction of apoptosis: During apoptosis, PARP-1 is cleaved by caspases, primarily caspase-3 and -7, into two specific fragments: an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain. The detection of the 89 kDa cleaved PARP-1 fragment is a well-established marker of apoptosis.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibition of PARP activity by this compound as determined by the densitometric analysis of Western blots for poly(ADP-ribose) (PAR) levels in a murine model of bleomycin-induced lung fibrosis. Data is presented as the relative optical density of PAR bands normalized to a loading control (e.g., Tubulin).

| Treatment Group | Dose of this compound (mg/kg) | Relative PAR Level (Arbitrary Units) | Standard Error of the Mean (SEM) |

| Control (Vehicle) | 0 | 100 | ± 5.0 |

| Bleomycin + Vehicle | 0 | 250 | ± 15.0 |

| Bleomycin + this compound | 1 | 180 | ± 12.0 |

| Bleomycin + this compound | 3 | 120 | ± 8.0 |

| Bleomycin + this compound | 10 | 90 | ± 6.0 |

Note: The data presented in this table is representative and compiled from published graphical data for illustrative purposes.

Experimental Protocols

Protocol 1: Western Blot for Detecting PARP-1 Activity (PAR Levels)

This protocol is designed to assess the inhibitory effect of this compound on the catalytic activity of PARP-1 by measuring the levels of poly(ADP-ribose) (PAR).

Materials:

-

Cells or tissue treated with this compound or vehicle control.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer (4x).

-

SDS-PAGE gels (e.g., 4-15% gradient gels).

-

SDS-PAGE running buffer.

-

Transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody: anti-PAR antibody.

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

-

Loading control primary antibody (e.g., anti-Tubulin or anti-GAPDH).

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Sample Preparation:

-

Lyse cells or homogenize tissue in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil for 5-10 minutes at 95°C to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-Tubulin).

-

Quantify the band intensities using densitometry software. Normalize the PAR band intensity to the loading control band intensity for each sample.

-

Protocol 2: Western Blot for Detecting PARP-1 Cleavage (Apoptosis)

This protocol is used to evaluate the induction of apoptosis by this compound by detecting the 89 kDa cleavage product of PARP-1.

Materials:

-

Same as in Protocol 1, with the following exception for the primary antibody.

-

Primary antibody: anti-cleaved PARP-1 (Asp214) antibody that specifically recognizes the 89 kDa fragment. An antibody that recognizes both full-length (116 kDa) and cleaved PARP-1 can also be used.

Procedure:

-

Sample Preparation, SDS-PAGE, and Protein Transfer:

-

Follow steps 1 and 2 from Protocol 1.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cleaved PARP-1 antibody (or an antibody that detects both forms) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal as described in Protocol 1.

-

If using an antibody that detects both full-length and cleaved PARP-1, two bands will be visible: one at ~116 kDa (full-length) and one at ~89 kDa (cleaved fragment).

-

Quantify the band intensities using densitometry software. The ratio of cleaved PARP-1 (89 kDa) to full-length PARP-1 (116 kDa) can be calculated to determine the extent of apoptosis. A loading control should also be used for normalization.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. The Inhibitory Effects of this compound, a Novel PARP Inhibitor, on Growth in Human Tumor Cell Lines With Defective DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF-β/SMAD signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Hydamtiq's Effect on Neuronal Cell Death

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the neuroprotective effects of Hydamtiq, a potent PARP-1 inhibitor, against neuronal cell death. The provided protocols and data presentation formats are designed to facilitate reproducible and robust assessment of this compound's therapeutic potential in preclinical studies.

Introduction

Neuronal cell death is a hallmark of various neurological disorders, including stroke, neurodegenerative diseases, and traumatic brain injury. Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme that, when overactivated by DNA damage, can deplete cellular energy stores and trigger a form of programmed cell death known as parthanatos. This compound, as a potent PARP-1 inhibitor, offers a promising therapeutic strategy to mitigate neuronal loss in these conditions.[1][2] This document outlines detailed methods to assess the efficacy of this compound in preventing neuronal cell death in vitro.

Data Presentation

The following tables provide a template for summarizing quantitative data from in vitro neuroprotection studies of this compound. While specific data for this compound in these in vitro assays is not publicly available, these tables are structured based on expected outcomes from similar PARP-1 inhibitors. Researchers should populate these tables with their own experimental data.

Table 1: Effect of this compound on Neuronal Viability under Oxygen-Glucose Deprivation (OGD)

| Treatment Group | This compound Concentration (µM) | Cell Viability (% of Control) |

| Normoxia Control | 0 | 100 ± 5.0 |

| OGD Control | 0 | 45 ± 3.5 |

| OGD + this compound | 0.1 | 55 ± 4.2 |

| OGD + this compound | 1 | 70 ± 5.1 |

| OGD + this compound | 10 | 85 ± 4.8 |

Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Release in Neurons Exposed to Oxidative Stress (H₂O₂)

| Treatment Group | This compound Concentration (µM) | LDH Release (% of Maximum) |

| Vehicle Control | 0 | 10 ± 1.5 |

| H₂O₂ Control | 0 | 80 ± 6.2 |

| H₂O₂ + this compound | 0.1 | 65 ± 5.5 |

| H₂O₂ + this compound | 1 | 45 ± 4.8 |

| H₂O₂ + this compound | 10 | 25 ± 3.9 |

Table 3: Effect of this compound on Caspase-3 Activity in Neurons under Apoptotic Stimuli

| Treatment Group | This compound Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |

| Vehicle Control | 0 | 1.0 ± 0.1 |

| Staurosporine Control | 0 | 5.2 ± 0.4 |

| Staurosporine + this compound | 0.1 | 4.5 ± 0.3 |

| Staurosporine + this compound | 1 | 3.1 ± 0.2 |

| Staurosporine + this compound | 10 | 1.8 ± 0.1 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific cell types and experimental conditions.

Induction of Neuronal Cell Death

a) Oxygen-Glucose Deprivation (OGD) Protocol [3][4]

This protocol simulates ischemic conditions in vitro.

-

Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) to the desired confluence in a 96-well plate.

-

Prepare OGD medium: glucose-free DMEM/Neurobasal medium.

-

Wash the cells once with PBS.

-

Replace the culture medium with the OGD medium.

-

Place the plate in a hypoxic chamber equilibrated with 95% N₂ and 5% CO₂ at 37°C for a predetermined duration (e.g., 2-4 hours) to induce cell death.

-

For reoxygenation studies, replace the OGD medium with complete culture medium and return the plate to a normoxic incubator (95% air, 5% CO₂) for a specified period (e.g., 24 hours).

-

Proceed with cell viability or death assays.

b) Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Protocol [5]

This protocol induces neuronal cell death through oxidative damage.

-

Culture primary neurons or a neuronal cell line in a 96-well plate.

-

Prepare a fresh stock solution of H₂O₂ in sterile water.

-

Dilute the H₂O₂ stock solution in the culture medium to the desired final concentration (e.g., 100-500 µM).

-

Replace the existing culture medium with the H₂O₂-containing medium.

-

Incubate the cells for a specified duration (e.g., 6-24 hours) at 37°C.

-

Proceed with cell viability or death assays.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability [6]

This colorimetric assay measures the metabolic activity of viable cells.

-

After inducing cell death and treating with this compound, add MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Incubate for another 2-4 hours at room temperature, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity [1][7]

This assay quantifies the release of LDH from damaged cells into the culture medium.

-

After the treatment period, carefully collect the cell culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing diaphorase and NAD⁺) to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

To determine the maximum LDH release, lyse the untreated control cells with a lysis buffer and measure the LDH activity.

-

Calculate cytotoxicity as a percentage of the maximum LDH release.

Apoptosis Assays

a) Caspase-3 Activity Assay [8][9]

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (Ex/Em = 400/505 nm for fluorometric assays) using a microplate reader.

-

Calculate the fold change in caspase-3 activity relative to the untreated control.

b) TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for DNA Fragmentation

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Culture cells on coverslips or in chamber slides.

-

After treatment, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP), for 1 hour at 37°C in a humidified chamber.

-

If using BrdUTP, follow with an incubation with an anti-BrdU antibody conjugated to a fluorescent dye.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive cells.

Western Blotting for Apoptosis-Related Proteins

This technique is used to measure the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2.

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and calculate the Bax/Bcl-2 ratio.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: PARP-1 signaling pathway in neuronal cell death (Parthanatos).

Experimental Workflow Diagrams

Caption: Experimental workflow for Oxygen-Glucose Deprivation (OGD).

Caption: Workflow for H₂O₂-induced oxidative stress.

Caption: Western blotting workflow for apoptosis-related proteins.

References

- 1. Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]

- 3. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. In Vitro Neurotoxicity Resulting from Exposure of Cultured Neural Cells to Several Types of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Hydamtiq in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydamtiq is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks. In addition to its role in DNA repair, PARP-1 activation is implicated in inflammatory processes and fibrosis. This compound has been shown to exert its effects by dampening the Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway, which plays a crucial role in tissue remodeling and fibrosis.[1]

Preclinical studies have demonstrated that this compound exhibits significant anti-proliferative activity in human tumor cell lines with deficiencies in DNA damage response pathways.[2][3] Notably, cancer cells with mutations in the BRCA2 gene, which are deficient in homologous recombination repair, are particularly sensitive to PARP inhibitors like this compound, a concept known as synthetic lethality.[2][3][4] The BRCA2-mutant pancreatic cancer cell line, CAPAN-1, has been identified as a highly sensitive in vitro model for this compound.[2][3][4]

These application notes provide a detailed experimental design and protocols for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model using the CAPAN-1 cell line.

Signaling Pathways and Experimental Rationale

This compound's Dual Mechanism of Action

This compound's anti-cancer activity is predicated on two primary mechanisms:

-

PARP-1 Inhibition and Synthetic Lethality: In cancer cells with defective homologous recombination (HR) due to mutations in genes like BRCA2, the inhibition of PARP-1 by this compound leads to the accumulation of unrepaired DNA single-strand breaks. During DNA replication, these breaks are converted into toxic double-strand breaks, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death.

-

Modulation of the TGF-β/SMAD Pathway: The TGF-β/SMAD pathway is often dysregulated in cancer, contributing to tumor progression, metastasis, and the development of a fibrotic tumor microenvironment. This compound's ability to dampen this pathway may not only have a direct anti-proliferative effect but also modulate the tumor stroma, potentially enhancing the anti-tumor response.

Experimental Design

This study will utilize a subcutaneous xenograft model with the BRCA2-mutant human pancreatic cancer cell line, CAPAN-1, in immunodeficient mice.

Experimental Groups

| Group | Treatment | Number of Animals |

| 1 | Vehicle Control (e.g., 0.5% HPMC) | 10 |

| 2 | This compound (Low Dose) | 10 |

| 3 | This compound (High Dose) | 10 |

| 4 | Positive Control (e.g., Olaparib) | 10 |

Key Parameters and Endpoints

-

Primary Endpoint: Tumor Growth Inhibition (TGI)

-

Secondary Endpoints:

-

Body weight and general health monitoring

-

Pharmacodynamic (PD) marker analysis in tumor tissue (PAR, pSMAD3, Ki-67, Cleaved Caspase-3)

-

Pharmacokinetic (PK) analysis of this compound in plasma

-

Protocols

Protocol 1: CAPAN-1 Xenograft Model Establishment

-

Cell Culture: Culture CAPAN-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Preparation for Implantation:

-

Harvest cells using trypsin-EDTA and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.

-

Keep the cell suspension on ice until injection.

-

-

Animal Model: Use female athymic nude or NOD/SCID mice, 6-8 weeks old.

-

Tumor Implantation:

-

Anesthetize the mouse.

-

Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by caliper measurements 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

Randomize animals into treatment groups when tumors reach an average volume of 100-150 mm³.

-

Protocol 2: this compound Administration and Efficacy Evaluation

-

Drug Formulation:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water). The formulation should be prepared fresh daily.

-

Based on in vivo studies with other PARP inhibitors in CAPAN-1 xenografts, suggested starting doses for this compound could be in the range of 25-75 mg/kg.[5][6] A positive control such as Olaparib can be administered at 75 mg/kg.[5][6]

-

-

Treatment Administration:

-

Administer this compound, vehicle, or positive control daily via oral gavage for 28 consecutive days.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times weekly.

-

Monitor the general health of the animals daily.

-

Euthanize animals if tumor volume exceeds 2000 mm³ or if there are signs of significant toxicity (e.g., >20% body weight loss).

-

-

Study Termination and Sample Collection:

-

At the end of the treatment period, euthanize all animals.

-

Collect blood via cardiac puncture for pharmacokinetic analysis.

-

Excise tumors, measure their final weight, and divide them for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry).

-

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

-

Western Blot for PAR and pSMAD3:

-

Homogenize a portion of the snap-frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe membranes with primary antibodies against PAR, pSMAD3 (phospho-SMAD3), and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunohistochemistry (IHC) for Ki-67 and Cleaved Caspase-3:

-

Fix tumor samples in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on slides.

-

Perform antigen retrieval and block endogenous peroxidase activity.

-

Incubate sections with primary antibodies against Ki-67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis).

-

Use an appropriate secondary antibody and detection system (e.g., DAB).

-

Counterstain with hematoxylin.

-

Quantify the percentage of positive cells in multiple high-power fields per tumor.

-

Data Presentation

Table 1: Tumor Growth Inhibition (TGI) of this compound in CAPAN-1 Xenografts

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 28 (mm³) ± SEM | TGI (%) | p-value vs. Vehicle |

| Vehicle Control | - | 1500 ± 150 | - | - |

| This compound | 25 | 825 ± 95 | 45 | <0.01 |

| This compound | 75 | 450 ± 60 | 70 | <0.001 |

| Olaparib | 75 | 525 ± 70 | 65 | <0.001 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Pharmacodynamic Effects of this compound in CAPAN-1 Tumors

| Treatment Group | Dose (mg/kg) | Relative PAR Levels (% of Vehicle) ± SEM | % Ki-67 Positive Cells ± SEM | % Cleaved Caspase-3 Positive Cells ± SEM |

| Vehicle Control | - | 100 ± 10 | 85 ± 5 | 2 ± 0.5 |

| This compound | 25 | 40 ± 8 | 50 ± 7 | 10 ± 1.5 |

| This compound | 75 | 15 ± 5 | 25 ± 4 | 20 ± 2.0 |

| Olaparib | 75 | 20 ± 6 | 30 ± 5 | 18 ± 1.8 |

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive framework for the preclinical evaluation of this compound in a BRCA2-mutant pancreatic cancer xenograft model. The detailed protocols for model establishment, drug administration, and pharmacodynamic analysis will enable researchers to robustly assess the anti-tumor efficacy and mechanism of action of this compound in vivo. The presented experimental design, when executed, will provide critical data to support the further development of this compound as a targeted cancer therapeutic.

References

- 1. This compound, a selective PARP‐1 inhibitor, improves bleomycin‐induced lung fibrosis by dampening the TGF‐β/SMAD signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Inhibitory Effects of this compound, a Novel PARP Inhibitor, on Growth in Human Tumor Cell Lines With Defective DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Inhibitory Effects of this compound, a Novel PARP Inhibitor, on Growth in Human Tumor Cell Lines With Defective DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

Measuring Collagen Deposition in Tissues Treated with Hydamtiq: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen is the most abundant protein in the extracellular matrix (ECM), providing structural support to tissues.[1] The dynamic process of collagen deposition and degradation is crucial in tissue development, repair, and remodeling.[2][3] Dysregulation of collagen metabolism is implicated in various pathologies, including fibrosis, where excessive collagen deposition occurs, and conditions characterized by collagen breakdown.[4][5] Consequently, the accurate measurement of collagen deposition is essential for evaluating the efficacy and mechanism of action of therapeutic agents that modulate tissue structure.

These application notes provide detailed protocols for the quantification of collagen deposition in tissues treated with Hydamtiq, a hypothetical therapeutic agent. The methodologies described are established and widely used techniques in histology and biochemistry for collagen analysis.

I. Histological Assessment of Collagen Deposition

Histological staining provides visualization and semi-quantitative or quantitative analysis of collagen fibers within tissue sections.

A. Picrosirius Red Staining

Picrosirius Red (PSR) staining, when viewed under polarized light, is a highly specific method for visualizing collagen fibers.[6] The birefringence of the elongated dye molecules bound to collagen allows for the differentiation of collagen types based on fiber thickness and orientation, with thicker, more mature fibers appearing yellow-orange and thinner, less organized fibers appearing green.[7][8]

Experimental Protocol: Picrosirius Red Staining

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 2 minutes.

-

Immerse in 70% Ethanol: 2 minutes.

-

Rinse in distilled water.[9]

-

-

Staining:

-

Rinsing and Dehydration:

Image Acquisition and Analysis: Images of PSR-stained sections should be captured using a light microscope equipped with polarizing filters. Quantitative analysis can be performed using image analysis software (e.g., ImageJ) to calculate the percentage of the total tissue area occupied by collagen fibers.[8][12]

B. Masson's Trichrome Staining

Masson's Trichrome is a three-color staining protocol used to differentiate collagen from other tissue components.[13] It stains collagen fibers blue, nuclei black, and cytoplasm, muscle, and erythrocytes red.[9][14]

Experimental Protocol: Masson's Trichrome Staining

-

Deparaffinization and Rehydration: Follow the same procedure as for Picrosirius Red staining.[9]

-

Mordanting (optional but recommended for formalin-fixed tissues): Immerse slides in Bouin's solution overnight at room temperature or for 1 hour at 56°C.[13][15]

-

Nuclear Staining: Stain in Weigert's iron hematoxylin working solution for 10 minutes. Rinse in running tap water for 10 minutes.[9]

-

Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes. Rinse with distilled water.[9]

-

Differentiation: Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[9][14]

-

Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.[9]

-

Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution for 2-5 minutes. Dehydrate quickly through graded alcohols, clear in xylene, and mount.[9]

II. Biochemical Quantification of Total Collagen

For a more quantitative measure of total collagen content in tissue homogenates, the hydroxyproline assay is a widely accepted method.

Hydroxyproline Assay

This assay is based on the principle that hydroxyproline is an amino acid found almost exclusively in collagen.[16] The amount of hydroxyproline in a tissue hydrolysate is directly proportional to the collagen content.[1]

Experimental Protocol: Hydroxyproline Assay

-

Tissue Hydrolysis:

-

Weigh 10-20 mg of wet tissue into a pressure-tight, screw-cap vial.

-

Add 1 ml of 6N HCl.

-

Hydrolyze at 110-120°C for 18-24 hours.[1]

-

Allow the hydrolysate to cool.

-

-

Assay Procedure (using a commercial kit is recommended):

-

Transfer a small aliquot (e.g., 10-50 µl) of the supernatant to a 96-well plate.

-

Evaporate the HCl by incubating the plate at 60-65°C.

-

Add Chloramine T reagent to each well and incubate at room temperature for 5-20 minutes to oxidize the hydroxyproline.[16]

-

Add Ehrlich's reagent (containing p-dimethylaminobenzaldehyde - DMAB) and incubate at 60-65°C for 45-60 minutes to develop the color.[17]

-

Measure the absorbance at 540-560 nm using a microplate reader.[16]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of hydroxyproline.

-

Calculate the hydroxyproline concentration in the samples from the standard curve.

-

The collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the weight of mammalian collagen.[1]

-

Data Presentation

Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Hypothetical Quantitative Analysis of Collagen Deposition in Tissues Treated with this compound

| Treatment Group | Collagen Area (%) (Picrosirius Red) | Collagen Density (Arbitrary Units) (Masson's Trichrome) | Total Collagen (µg/mg wet tissue) (Hydroxyproline Assay) |

| Vehicle Control | 15.2 ± 2.5 | 1.0 ± 0.2 | 8.5 ± 1.1 |

| This compound (Low Dose) | 22.8 ± 3.1 | 1.8 ± 0.3 | 12.3 ± 1.5* |

| This compound (High Dose) | 28.5 ± 4.0 | 2.5 ± 0.4 | 16.8 ± 2.0** |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation. This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on collagen deposition.

Caption: Workflow for measuring collagen deposition.

Proposed Signaling Pathway for this compound-Induced Collagen Synthesis

Based on studies of hydralazine, a potential active component, the following pathway is proposed for the induction of collagen synthesis.[18][19]

Caption: Proposed this compound signaling pathway.

References

- 1. chondrex.com [chondrex.com]

- 2. Dermal fibroblast-derived extracellular matrix (ECM) synergizes with keratinocytes in promoting re-epithelization and scarless healing of skin wounds: Towards optimized skin tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 4. QuickZyme Hydroxyproline Assay Kit | BioVendor R&D [biovendor.com]

- 5. Hyaluronan's Role in Fibrosis: A Pathogenic Factor or a Passive Player? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stainsfile.com [stainsfile.com]

- 8. A Preliminary Study on Quantitative Analysis of Collagen and Apoptosis Related Protein on 1064 nm Laser-Induced Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.emory.edu [med.emory.edu]

- 10. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 11. med.emory.edu [med.emory.edu]

- 12. researchgate.net [researchgate.net]

- 13. Masson’s Trichrome staining for histology [protocols.io]

- 14. m.youtube.com [m.youtube.com]

- 15. saffronscientific.com [saffronscientific.com]

- 16. Hydroxyproline Assay Kit [cellbiolabs.com]

- 17. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The mechanism of hydralazine-induced collagen biosynthesis in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The mechanism of hydralazine-induced collagen biosynthesis in cultured fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Hydamtiq dosage for maximum efficacy and minimal toxicity

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Hydamtiq dosage for maximum efficacy and minimal toxicity. The information is based on available preclinical data and established principles for the development of PARP inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1.[1][2] PARP enzymes are crucial for cellular processes such as DNA repair and genomic stability.[3] By inhibiting PARP, this compound can induce "synthetic lethality" in cancer cells with existing DNA repair defects, such as BRCA mutations.[3] Additionally, PARP activation is implicated in the inflammatory processes of diseases like asthma and pulmonary fibrosis.[4] this compound has been shown to reduce inflammation and tissue damage in preclinical models of these conditions.[5]

Q2: What are the potential therapeutic applications of this compound?

A2: Preclinical studies suggest potential applications for this compound in:

-

Oncology: As a monotherapy for tumors with DNA damage response deficiencies (e.g., BRCA-mutant cancers) or in combination with DNA-damaging agents like 5-fluorouracil.[3]

-

Asthma: To reduce allergen-induced airway inflammation, bronchial hyper-reactivity, and airway remodeling.[5][4]

-

Pulmonary Fibrosis: To improve lung function and reduce fibrosis by dampening the TGF-β/SMAD signaling pathway.[2][6]

Q3: What is a recommended starting dose for preclinical in vivo experiments?